N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
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Overview
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a furan ring, a hydroxypropyl group, and a cinnamamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Coupling with Cinnamamide: The final step involves coupling the furan derivative with cinnamamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cinnamamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxypropyl derivatives.
Scientific Research Applications
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide: Shares a similar furan and cinnamamide structure but lacks the hydroxypropyl group.
Furan-2-carboxamide derivatives: Contain the furan ring and amide group but differ in the substituents attached to the furan ring.
Uniqueness
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is unique due to the presence of the hydroxypropyl group, which may enhance its solubility and biological activity compared to similar compounds .
Properties
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBCRHVBAKEJFS-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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